2-Chlorobenzene-1-sulfinyl chloride

Beschreibung

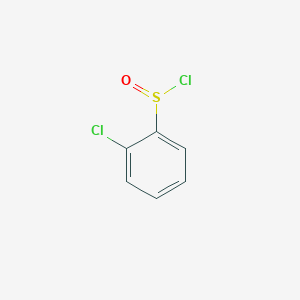

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorobenzenesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c7-5-3-1-2-4-6(5)10(8)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXJKFXNIRSFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852086-12-4 | |

| Record name | 2-chlorobenzene-1-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Studies of 2 Chlorobenzene 1 Sulfinyl Chloride

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Center

The sulfinyl sulfur in 2-chlorobenzene-1-sulfinyl chloride is a primary site for nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to the synthesis of various sulfur-containing functional groups.

Formation of Sulfinates and Sulfinamides

The reaction of sulfinyl chlorides with nucleophiles is a fundamental method for forming sulfinates and sulfinamides. While specific studies on this compound are limited, the general reactivity patterns of arylsulfinyl chlorides provide a strong basis for understanding its behavior.

Sulfinates are typically formed through the reaction of sulfinyl chlorides with alcohols or phenols. This reaction proceeds via a nucleophilic attack of the hydroxyl group on the sulfinyl sulfur, leading to the formation of a sulfinate ester and hydrochloric acid. wikipedia.org The reaction is often carried out in the presence of a base to neutralize the HCl produced.

Sulfinamides are synthesized by reacting sulfinyl chlorides with primary or secondary amines. mdpi.com This reaction is generally facile and provides a direct route to the sulfinamide functionality. mdpi.com The reaction of various sulfonyl chlorides (a related class of compounds) with amines to form sulfonamides has been extensively studied and provides a useful analogy. nih.gov For instance, a method for the synthesis of sulfinamides from sulfonyl chlorides involves an in situ reduction of the sulfonyl chloride, which highlights the versatility of these precursors in forming S-N bonds. mdpi.com

A study on the synthesis of sulfinamides from various o-haloarylsulfonyl chlorides indicated that the chloro-substituted compound provided a good balance of steric and electronic effects, leading to high yields of the corresponding sulfinamide. nih.gov This suggests that this compound would be a suitable substrate for sulfinamide synthesis.

Table 1: Representative Nucleophilic Substitution Reactions of Arylsulfonyl Chlorides (Analogous to this compound)

| Nucleophile | Product Type | General Reaction | Reference |

| Alcohol (R'-OH) | Sulfinate Ester | Ar-S(O)Cl + R'-OH → Ar-S(O)OR' + HCl | wikipedia.org |

| Amine (R'R''NH) | Sulfinamide | Ar-S(O)Cl + R'R''NH → Ar-S(O)NR'R'' + HCl | mdpi.com |

This table presents generalized reactions for arylsulfonyl chlorides as direct data for this compound is not available.

Reactions with Hydroxylic and Aminic Compounds

As extensions of the formation of sulfinates and sulfinamides, the reactions of this compound with a broader range of hydroxylic and aminic compounds are of significant interest in organic synthesis.

The reaction with alcohols to form sulfonate esters is a well-established transformation for sulfonyl chlorides, which are structurally similar to sulfinyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction mechanism typically involves the attack of the alcohol on the electrophilic sulfur atom. masterorganicchemistry.com The reactivity of the alcohol often follows the order of primary > secondary > tertiary, primarily due to steric hindrance.

The reaction with amines to form sulfonamides is also a very common and efficient process. nih.gov Studies on the reaction of p-chlorobenzene sulfonyl chloride with various amines in the presence of a marine sponge/nano-CuO catalyst have shown excellent yields of the corresponding sulfonamides. nih.gov While this study focuses on a sulfonyl chloride, the fundamental reactivity of the S-Cl bond with amines is analogous.

Electrophilic Addition Pathways

Radical and Photochemical Reactions Involving Sulfinyl Chlorides

The investigation of radical and photochemical reactions of sulfinyl chlorides is an emerging area of interest. Thionyl chloride, a related compound, is known to undergo photolysis via a radical mechanism. wikipedia.org

Visible-light-induced reactions of arylsulfonyl chlorides have been reported for the synthesis of various heterocyclic compounds. rsc.orgrsc.org For example, the photoredox reaction of N-methylindoles with arylsulfonyl chlorides has been used to synthesize 1-methyl-3-(arylthio)-1H-indoles. rsc.org These reactions often proceed through the generation of an aryl radical from the sulfonyl chloride. acs.org While these studies focus on sulfonyl chlorides, they suggest that sulfinyl chlorides like this compound could potentially undergo similar radical-mediated transformations under photochemical conditions.

A study on the photochemical fragmentation of chlorobenzene (B131634) has shown that it exclusively undergoes scission of the C-Cl bond to yield phenyl and chlorine radicals upon UV light excitation. ucsd.edu This provides a point of comparison for potential photochemical reactions involving the chlorinated aromatic ring of this compound.

Chlorinolysis Mechanisms of Sulfinyl Chlorides

Chlorinolysis, the cleavage of chemical bonds by chlorine, is a significant reaction pathway for sulfur compounds.

Investigation of Carbon-Sulfur Bond Cleavage During Chlorinolysis

The chlorinolysis of sulfinyl chlorides can lead to the cleavage of the carbon-sulfur bond. Studies on the chlorinolysis of various sulfinyl chlorides have shown that C-S bond cleavage is not a routine feature but can occur under specific conditions, particularly with α-polychlorosulfoxides. rsc.orgcdnsciencepub.com The mechanism often involves the formation of an oxodichlorosulfonium cation intermediate. rsc.org

In some cases, the chlorinolysis of sulfinyl chlorides proceeds without C-S bond cleavage, yielding the corresponding sulfonyl chloride. For example, the chlorinolysis of chloromethanesulfinyl chloride in methylene (B1212753) chloride resulted in the quantitative recovery of the starting material. rsc.org However, the chlorinolysis of other sulfinyl chlorides has shown evidence of C-S bond rupture. rsc.orgcdnsciencepub.com The specific reaction pathway is highly dependent on the structure of the sulfinyl chloride and the reaction conditions.

Role of Oxodichlorosulfonium Cations as Reaction Intermediates

In the reactions of sulfinyl chlorides, including this compound, the formation of oxodichlorosulfonium cations is a key mechanistic feature. These transient, highly electrophilic species are generated through the interaction of the sulfinyl chloride with a chlorinating agent. While specific studies on this compound are not extensively documented, the general mechanism can be inferred from studies on related sulfinyl chlorides.

The formation of an oxodichlorosulfonium cation enhances the reactivity of the sulfur center, making it susceptible to nucleophilic attack. For instance, in chlorinolysis reactions, the sulfinyl chloride is believed to react with chlorine to form an oxodichlorosulfonium chloride salt. This intermediate can then undergo further reactions, such as hydrolysis or nucleophilic displacement. The presence of the chlorine atom on the benzene (B151609) ring in this compound can influence the stability and reactivity of this cationic intermediate through inductive and resonance effects.

Research on the chlorinolysis of various sulfinyl chlorides suggests that the subsequent reactions of the oxodichlorosulfonium cation are dependent on the reaction conditions and the structure of the sulfinyl chloride. For example, in the presence of water, the cation can be hydrolyzed to the corresponding sulfinic acid, which is then oxidized to a sulfonyl chloride. scribd.com The general formation of an oxodichlorosulfonium cation from a sulfinyl chloride is depicted in the following reaction:

R-S(O)Cl + Cl₂ → [R-S(O)Cl₂]⁺Cl⁻

This intermediate is pivotal in understanding the transformation of sulfinyl chlorides into other sulfur-containing functional groups.

Analysis of Pummerer Rearrangements in Alpha-Sulfonyl Sulfinyl Chlorides

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.org While the classic Pummerer rearrangement involves a carbon atom alpha to the sulfoxide, analogous rearrangements can be considered for sulfinyl chlorides under specific conditions, particularly in the context of α-sulfonyl sulfinyl chlorides.

Studies on the chlorinolysis of α-sulfonyl sulfinyl chlorides have suggested the possibility of Pummerer-type rearrangements occurring. cdnsciencepub.com These rearrangements are thought to proceed through the formation of a dichlorooxosulfonium cation, which can then undergo elimination to form a thial-like intermediate. wikipedia.orgtcichemicals.com This electrophilic intermediate is then trapped by a nucleophile.

Although direct evidence for Pummerer rearrangements involving this compound is not available in the reviewed literature, the general mechanism provides a framework for predicting its potential reactivity. The key steps of a generalized Pummerer-type rearrangement for a sulfinyl chloride are:

Activation : The sulfinyl chloride is activated, often by a chlorinating agent, to form an oxodichlorosulfonium cation.

Elimination : A proton from an adjacent carbon is eliminated, leading to the formation of a highly reactive sulfonium (B1226848) ion intermediate.

Nucleophilic Attack : A nucleophile attacks the electrophilic carbon of the intermediate to yield the final product.

The study of α-mercaptodimethyl sulfone chlorinolysis provides evidence that Pummerer rearrangements can occur during the chlorinolysis of α-sulfonyl sulfinyl chlorides. cdnsciencepub.com However, it has also been noted that carbon-sulfur bond cleavage can be a competing and sometimes predominant process in the chlorinolysis of certain sulfinyl chlorides. cdnsciencepub.com

Comparative Reactivity with Related Organosulfur Compounds (e.g., Sulfonyl and Sulfenyl Chlorides)

The reactivity of this compound can be better understood by comparing it with its related organosulfur analogues: 2-chlorobenzenesulfonyl chloride and 2-chlorobenzenesulfenyl chloride. These compounds differ in the oxidation state of the sulfur atom, which significantly influences their electrophilicity and reaction pathways.

Table 1: Comparison of Reactivity between this compound and Related Compounds

| Feature | 2-Chlorobenzenesulfenyl Chloride (R-S-Cl) | This compound (R-S(O)-Cl) | 2-Chlorobenzenesulfonyl Chloride (R-SO₂-Cl) |

| Sulfur Oxidation State | +1 | +3 | +5 |

| Electrophilicity of Sulfur | Moderate | High | Very High |

| Typical Reactions | Electrophilic addition to alkenes and alkynes, reaction with nucleophiles (e.g., amines, thiols). | Nucleophilic substitution at sulfur, Pummerer-type rearrangements, oxidation to sulfonyl chloride. | Nucleophilic substitution at sulfur (e.g., sulfonamide and sulfonate ester formation). |

| Relative Stability | Generally less stable than sulfonyl chlorides. | Thermally labile and moisture-sensitive. | Generally stable compounds. |

2-Chlorobenzenesulfonyl Chloride : The sulfur atom in a sulfonyl chloride is in a high oxidation state (+5) and is bonded to two oxygen atoms and a chlorine atom, making it highly electrophilic. Consequently, sulfonyl chlorides are primarily used as sulfonylating agents, reacting readily with nucleophiles to form sulfonamides and sulfonate esters.

2-Chlorobenzenesulfenyl Chloride : In a sulfenyl chloride, the sulfur atom is in a lower oxidation state (+1) and is less electrophilic than in a sulfinyl or sulfonyl chloride. Sulfenyl chlorides are known to undergo electrophilic addition reactions with unsaturated carbon-carbon bonds.

The reactivity of this compound is intermediate between that of the corresponding sulfenyl and sulfonyl chlorides. The presence of the sulfoxide oxygen atom increases the electrophilicity of the sulfur atom compared to a sulfenyl chloride, making it more susceptible to nucleophilic attack. However, it is generally less reactive than the corresponding sulfonyl chloride. This intermediate reactivity allows for a unique set of chemical transformations that are not as readily accessible with the other two analogues.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chlorobenzene 1 Sulfinyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No peer-reviewed articles or database entries containing experimental NMR data for 2-Chlorobenzene-1-sulfinyl chloride could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic protons of this compound are not documented in available scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Experimentally determined ¹³C NMR chemical shifts for the carbon atoms of the benzene (B151609) ring and the carbon atom attached to the sulfinyl chloride group are not available.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

There are no published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No experimental Infrared (IR) or Raman spectra for this compound are available in the public domain. While sulfinyl chlorides generally exhibit a characteristic S=O stretching frequency, typically in the range of 1130-1160 cm⁻¹, specific data for the title compound, along with other vibrational modes, has not been reported.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the molecular formula (C₆H₄Cl₂OS) and theoretical monoisotopic mass (193.936 Da) can be calculated, no experimental mass spectrum is available. Consequently, information regarding the molecular ion peak (M⁺) intensity and its characteristic fragmentation pattern under electron ionization or other methods is unknown. The expected isotopic pattern for a molecule containing two chlorine atoms cannot be confirmed with experimental data.

X-ray Crystallography for Solid-State Structural Determination

There is no record of a crystal structure determination for this compound in crystallographic databases. Therefore, precise data on its solid-state conformation, bond lengths, and bond angles are not available.

Due to the absence of the necessary experimental data for this compound across all requested analytical techniques, it is impossible to construct the detailed and scientifically accurate article as instructed.

Computational Chemistry and Theoretical Investigations of 2 Chlorobenzene 1 Sulfinyl Chloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. Methods like Hartree-Fock (HF) and post-HF methods, along with Density Functional Theory (DFT), are employed to model the distribution of electrons and the nature of chemical bonds.

For 2-chlorobenzene-1-sulfinyl chloride, the electronic structure is heavily influenced by the interplay between the electronegative chlorine and oxygen atoms, the sulfur atom, and the aromatic benzene (B151609) ring. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. acs.org The HOMO typically indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO signifies its capacity to accept electrons (electrophilicity). acs.org In molecules of this type, the HOMO is generally distributed over the benzene ring, whereas the LUMO is often localized on the sulfinyl chloride group, particularly around the S-Cl bond, indicating its susceptibility to nucleophilic attack. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties This table presents representative theoretical values for FMO analysis, extrapolated from studies on structurally similar arylsulfonyl and sulfinyl chlorides.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -7.0 to -8.5 | Indicates electron-donating capability, primarily from the aryl group. |

| LUMO Energy | -1.0 to -2.5 | Indicates electron-accepting capability, localized on the S(O)Cl group. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.5 to 7.5 | A smaller gap suggests higher reactivity and lower kinetic stability. acs.org |

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the three-dimensional structure of molecules. The process involves finding the lowest energy arrangement of atoms, known as the ground-state geometry. For this, a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G* or 6-311++G**) are chosen to approximate the complex electron correlation effects.

A study on the closely related 2-chlorobenzene-1-sulfonyl chloride, using both gas-phase electron diffraction and DFT calculations (B3LYP/6-311++G**), determined its precise molecular structure. sibran.ru A similar approach for this compound would yield optimized bond lengths, bond angles, and dihedral angles. The key dihedral angle, C2-C1-S-Cl, defines the orientation of the sulfinyl chloride group relative to the plane of the benzene ring and is crucial for determining the most stable conformer. sibran.ru The calculations would likely reveal a single stable conformer in the gas phase where steric hindrance between the ortho-chlorine and the sulfinyl group is minimized. sibran.ru

Table 2: Predicted Molecular Geometry Parameters from DFT Optimization The following table shows expected geometric parameters for this compound, based on experimental and theoretical data for 2-chlorobenzene-1-sulfonyl chloride. sibran.ru

| Parameter | Predicted Value |

| Bond Length (C-S) | ~1.80 Å |

| Bond Length (S=O) | ~1.45 Å |

| Bond Length (S-Cl) | ~2.08 Å |

| Bond Length (C-Cl) | ~1.73 Å |

| Bond Angle (O=S-Cl) | ~107° |

| Bond Angle (C-S-Cl) | ~100° |

| Dihedral Angle (C2-C1-S-Cl) | ~70-90° |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the characterization of reaction mechanisms, intermediates, and transition states (TS). butlerov.com For this compound, several reaction pathways can be modeled. A primary example is the nucleophilic substitution at the sulfur atom, a characteristic reaction for sulfonyl and sulfinyl chlorides.

By modeling the reaction with a nucleophile (e.g., an amine or an alcohol), researchers can calculate the activation energy (the energy barrier that must be overcome) by locating the transition state structure. butlerov.com This provides quantitative insight into reaction rates and feasibility. DFT calculations have been used to support the proposed mechanism for the sulfenylation of glycals using arylsulfonyl chlorides, demonstrating the power of this approach. rsc.org Another important pathway to model is the reduction of the sulfinyl chloride, for which mechanisms involving dissociative electron transfer have been investigated for related compounds. scholaris.caresearchgate.net Such studies can rationalize why different products are formed under various conditions and guide the development of new synthetic methods. core.ac.uk

Prediction of Spectroscopic Parameters and Conformational Analysis

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. conicet.gov.arnih.gov For this compound, transitions would likely involve π→π* excitations within the benzene ring and n→π* or n→σ* transitions involving the non-bonding electrons on the oxygen and chlorine atoms. nih.govuc.pt

Furthermore, the vibrational frequencies (IR and Raman spectra) can be calculated from the second derivatives of the energy. These theoretical spectra help in assigning the observed experimental bands to specific molecular motions, such as the characteristic S=O stretching, S-Cl stretching, and C-Cl stretching vibrations.

Conformational analysis involves exploring the potential energy of the molecule as a function of the rotation around one or more single bonds. For this compound, the most significant conformational freedom is the rotation of the -S(O)Cl group around the C-S bond. By systematically rotating this bond and calculating the energy at each step, a potential energy scan can be generated. A detailed analysis of this type for 2-chlorobenzene-1-sulfonyl chloride revealed barriers to internal rotation of 9.7 kcal/mol and 3.6 kcal/mol, confirming the existence of a single, stable conformer at room temperature. sibran.ru

Table 3: Predicted Characteristic Vibrational Frequencies This table lists the expected positions of key infrared absorption bands for this compound based on typical values for related functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| S=O | 1120 - 1160 | Asymmetric Stretch |

| C-S | 680 - 750 | Stretch |

| S-Cl | 400 - 500 | Stretch |

| C-Cl (Aryl) | 1000 - 1100 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Ring Stretch |

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical calculations typically focus on static, single molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. cam.ac.uk

For this compound, MD simulations could be used to study its solvation dynamics, revealing how solvent molecules arrange around it and influence its conformational preferences. More advanced applications involve using the molecule as a probe to map binding sites. Studies have successfully used chlorobenzene (B131634) in MD simulations to identify both halogen and hydrophobic binding pockets on protein surfaces. cam.ac.uk Given that this compound contains the chlorobenzene moiety, it could be similarly studied to understand its potential interactions with biological targets, providing insights that are valuable for drug discovery and materials science. cam.ac.uk These simulations track the trajectories of thousands of atoms over nanoseconds or longer, offering a dynamic picture of molecular interactions that is inaccessible to static quantum methods.

Strategic Applications of 2 Chlorobenzene 1 Sulfinyl Chloride in Organic Synthesis

Utility as a Synthon for the Construction of Complex Organic Architectures

The sulfinyl chloride group of 2-chlorobenzene-1-sulfinyl chloride is a versatile handle for the construction of intricate molecular frameworks. It readily reacts with nucleophiles, enabling the formation of new carbon-sulfur and heteroatom-sulfur bonds, which are integral to many complex organic structures.

One of the primary applications of sulfonyl chlorides, a related class of compounds, is in the synthesis of complex organic molecules through metal-catalyzed living radical polymerization (LRP). Arylsulfonyl chlorides can act as initiators in these reactions, allowing for the controlled synthesis of polymers with complex architectures. While this applies broadly to arylsulfonyl chlorides, the principles can be extended to the reactivity of the sulfinyl chloride group in similar synthetic strategies.

The electrophilic nature of the sulfur atom in the sulfinyl chloride moiety makes it a target for various nucleophiles. For instance, the reaction of sulfenyl chlorides, which are structurally similar, with alkenes leads to the formation of thiiranium ion intermediates. These intermediates can then undergo further reactions to produce complex adducts. This type of reactivity highlights the potential of this compound to participate in addition reactions, contributing to the assembly of complex molecular skeletons. researchgate.net

Derivatization to Precursors for Biologically Relevant Scaffolds

A significant area of application for this compound is in the synthesis of precursors for molecules with potential biological activity. The sulfinyl group can be readily transformed into a sulfonamide group, a common motif in many pharmaceuticals.

A notable example is the synthesis of novel hybrid compounds containing phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores. In this synthesis, 2-chlorobenzene-1-sulfonyl chloride (a closely related sulfonyl derivative) is reacted with 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. mdpi.com The imine and secondary amine groups of the starting material are sufficiently nucleophilic to displace the chloride from the sulfonyl chloride, forming N-(2-(1-(aryl(alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl(alkyl)sulfonamides. mdpi.com This reaction demonstrates the utility of 2-chlorobenzene-1-sulfonyl chloride in introducing the 2-chlorobenzenesulfonyl group into a complex heterocyclic system, a key step towards creating potentially bioactive molecules. mdpi.com

The resulting sulfonamide derivatives from such reactions are of interest for their potential pharmacological activities. mdpi.com The general strategy of reacting sulfonyl chlorides with amines to produce sulfonamides is a cornerstone of medicinal chemistry.

Table 1: Synthesis of a Sulfonamide Derivative using 2-Chlorobenzene-1-sulfonyl chloride mdpi.com

| Starting Material | Reagent | Product | Yield | Physical Appearance | Melting Point (°C) |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | 2-Chlorobenzene-1-sulfonyl chloride | N-(2-(1-((2-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-2-chlorobenzenesulfonamide | 27% | White/beige powder | 239–242 |

Development of Novel Reagents and Catalysts Incorporating the 2-Chlorobenzene-1-sulfinyl Moiety

The reactivity of the sulfinyl chloride group makes this compound and related compounds valuable in the development of new synthetic tools.

Arylsulfonyl chlorides have been utilized as a versatile class of functional initiators for both heterogeneous and homogeneous metal-catalyzed living radical polymerizations of various monomers like styrene (B11656) and methacrylates. This indicates that the 2-chlorobenzenesulfonyl moiety has the potential to be incorporated into initiator systems for controlled polymer synthesis.

Furthermore, the development of novel catalysts for specific organic transformations can involve the use of sulfonyl chlorides. For example, a natural and efficient catalyst system composed of marine sponge and copper oxide nanocrystals has been used for the sulfonylation reaction of p-chlorobenzene sulfonyl chloride with amines to prepare sulfonamides. brieflands.com While this example uses a different isomer, it highlights the potential for developing catalytic systems that are effective for reactions involving this compound. The study demonstrated that this catalytic system is efficient, requires a very small amount of catalyst, and operates under mild reaction conditions. brieflands.com

Role in the Synthesis of Functional Materials

The ability of sulfonyl chlorides to participate in polymerization reactions makes them useful in the synthesis of functional materials. For instance, the synthesis of functional aromatic multisulfonyl chlorides has been explored for creating polymers with specific properties. These multisulfonyl chlorides can act as initiators for living radical polymerization, leading to the formation of polymers with complex architectures and narrow molecular weight distributions.

In a related context, the alkylation of chlorobenzene (B131634) with thionyl chloride, a reaction that can produce precursors to sulfonyl chlorides, is a key step in the manufacture of polysulfone and polyether sulfone engineering plastics. nih.gov These polymers are known for their high strength, toughness, and corrosion resistance. nih.gov Lewis acidic ionic liquids have been shown to be efficient catalysts for this alkylation reaction. nih.gov This connection underscores the importance of chlorobenzene-derived sulfur compounds in the production of advanced materials.

The synthesis of functional materials often relies on the precise control of polymerization processes. The use of initiators derived from sulfonyl chlorides allows for such control, enabling the creation of materials with tailored properties for specific applications in fields like engineering plastics and fine chemicals. nih.gov

Advanced Methodological Considerations for Research on 2 Chlorobenzene 1 Sulfinyl Chloride

Techniques for Handling Moisture-Sensitive Reagents and Intermediates

2-Chlorobenzene-1-sulfinyl chloride is a moisture-sensitive compound, meaning it readily reacts with water or atmospheric moisture. This reactivity necessitates the use of specialized handling techniques to prevent its degradation and ensure the success of reactions involving it. The primary consequence of moisture exposure is hydrolysis, which converts the sulfinyl chloride to the corresponding sulfonic acid, an undesired byproduct. orgsyn.org

Standard procedures for handling such reagents involve the use of oven- or flame-dried glassware to eliminate any adsorbed water. rsc.org Reactions are typically conducted under an inert atmosphere, such as dry argon or nitrogen, to exclude atmospheric moisture. rsc.org This is often achieved using a vacuum line, Schlenk line apparatus, or a glovebox. sciencemadness.org

The transfer of this compound and other moisture-sensitive reagents is performed using syringes or cannulas under a positive pressure of the inert gas. rsc.org Solvents used in these reactions must be rigorously dried using appropriate methods, such as distillation from a drying agent like calcium hydride or passage through a solvent purification system. rsc.org

When working with sulfinyl chlorides, it is also crucial to consider the moisture sensitivity of related intermediates and reagents. For instance, in syntheses starting from sulfinic acids, the intermediate sulfinate salts can form hydrates, making their subsequent reactions with reagents like thionyl chloride challenging. cas.cn Therefore, maintaining anhydrous conditions throughout the entire reaction sequence is paramount.

Table 1: Recommended Handling Techniques for Moisture-Sensitive Reagents

| Technique | Description | Purpose |

| Inert Atmosphere | Conducting reactions under dry argon or nitrogen. | Prevents reaction with atmospheric moisture and oxygen. |

| Dried Glassware | Using oven- or flame-dried glassware. | Removes adsorbed water from reaction vessels. |

| Anhydrous Solvents | Using solvents that have been rigorously dried. | Prevents the introduction of water into the reaction. |

| Syringe/Cannula Transfer | Transferring reagents using gas-tight syringes or cannulas. | Avoids exposure of reagents to the atmosphere. |

| Schlenk Lines/Glovebox | Specialized equipment for manipulating air-sensitive compounds. | Provides a controlled, inert environment for reactions. |

Optimized Chromatographic and Non-Chromatographic Purification Strategies

The purification of this compound and related compounds requires careful consideration of their reactivity. Traditional chromatographic methods can sometimes lead to the decomposition of sulfinyl chlorides on the stationary phase. mt.com However, optimized chromatographic techniques and non-chromatographic methods can be effectively employed.

Chromatographic Purification:

Flash column chromatography is a common technique for purifying sulfonyl chlorides and their derivatives. rsc.org The choice of silica (B1680970) gel and solvent system is critical to minimize decomposition. For instance, silica gel with a particle size of 32-63 µm is often used. rsc.orgrsc.org The eluent system typically consists of a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, with the polarity gradually increased to elute the desired compound. rsc.org

Automated flash chromatography systems can provide better control over the separation process and improve reproducibility. rsc.org For some applications, reversed-phase high-performance liquid chromatography (HPLC) has been successfully used for the analysis and separation of related sulfonyl chlorides, employing a C18 column with a mobile phase of methanol-water or acetonitrile-water. researchgate.net

Non-Chromatographic Purification:

Non-chromatographic methods are often preferred for their simplicity and to avoid potential degradation on a stationary phase. These methods include:

Distillation: Vacuum distillation is a primary method for purifying sulfinyl chlorides, especially for removing non-volatile impurities. orgsyn.org The boiling point of this compound is reported as 88-92 °C at 0.1 torr. chemicalbook.com

Recrystallization: For solid derivatives, recrystallization from an appropriate solvent system can be a highly effective purification technique. rsc.org The choice of solvent is crucial and should be based on the solubility profile of the compound and its impurities. ijddr.in

Washing/Extraction: Liquid-liquid extraction is frequently used to remove water-soluble impurities. The crude product is dissolved in an organic solvent and washed with water or a mild aqueous base, followed by drying of the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. cdnsciencepub.comgoogle.comnih.gov

Catch-and-Release Purification: This method involves the use of a resin to selectively bind the target molecule or impurities, which can then be washed away before the desired product is released from the resin. google.com This technique can be particularly useful for complex mixtures.

Table 2: Comparison of Purification Strategies

| Method | Advantages | Disadvantages | Best Suited For |

| Flash Chromatography | Good separation of closely related compounds. | Potential for decomposition on the stationary phase. | Purification of reaction mixtures with multiple components. |

| Vacuum Distillation | Effective for removing non-volatile impurities. | Requires thermally stable compounds. | Purification of liquid sulfinyl chlorides. |

| Recrystallization | High purity can be achieved. | Only applicable to solid compounds; can result in yield loss. | Final purification of solid derivatives. |

| Washing/Extraction | Simple and rapid for removing bulk impurities. | Limited separation efficiency. | Initial work-up of reaction mixtures. |

Quantitative Analytical Methods for Reaction Monitoring and Product Purity Assessment

Real-time monitoring of reactions involving this compound is essential for optimizing reaction conditions, maximizing yield, and ensuring product quality. Several analytical techniques are employed for this purpose, as well as for the final purity assessment of the product.

Reaction Monitoring:

In-situ Infrared (IR) Spectroscopy (ReactIR™): This technique allows for the real-time tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. mt.com It is particularly valuable for understanding reaction kinetics and identifying the formation and consumption of reactive intermediates like acid chlorides. mt.com

Online High-Performance Liquid Chromatography (HPLC): Online HPLC systems can be directly coupled to a reactor, allowing for automated sampling and analysis of the reaction mixture at regular intervals. lcms.cz This provides quantitative data on the conversion of starting materials and the formation of products and byproducts, enabling precise reaction optimization. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR, particularly ¹⁹F NMR for fluorine-containing compounds, can be a powerful tool for monitoring reactions in real-time. researchgate.netresearchgate.net It provides detailed structural information and allows for the quantification of different species in the reaction mixture. researchgate.net

Product Purity Assessment:

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a standard method for assessing the purity of volatile compounds like sulfonyl chlorides. rsc.org It can effectively separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used for the purity analysis of less volatile sulfonyl chloride derivatives. nih.govmdpi.com A reversed-phase C18 column is commonly employed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the final product and identifying any impurities. rsc.org Quantitative NMR (qNMR) can also be used for accurate purity determination.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. cdnsciencepub.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the sulfonyl chloride functional group, which has characteristic absorption bands. cdnsciencepub.com

Table 3: Analytical Methods for this compound Research

| Analytical Technique | Application | Information Provided |

| In-situ IR (ReactIR™) | Reaction Monitoring | Real-time concentration profiles of reactants, intermediates, and products. |

| Online HPLC | Reaction Monitoring | Quantitative data on reaction progress and product formation. |

| Online NMR | Reaction Monitoring | Structural information and quantification of reaction components. |

| GC-FID/MS | Purity Assessment | Separation and quantification of volatile components. |

| HPLC-UV | Purity Assessment | Separation and quantification of non-volatile components. |

| ¹H and ¹³C NMR | Structural Elucidation & Purity | Detailed structural information and impurity identification. |

| Mass Spectrometry | Molecular Weight & Purity | Molecular weight confirmation and impurity detection. |

| Infrared Spectroscopy | Functional Group Analysis | Confirmation of the presence of the sulfonyl chloride group. |

Q & A

Q. Q1. What is the standard laboratory synthesis method for 2-Chlorobenzene-1-sulfinyl chloride?

A1. The compound is synthesized via chlorination of its sulfonic acid precursor using reagents like chlorosulfonic acid (ClSO₃H) or phosphorus pentachloride (PCl₅). The reaction requires anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions. The product is purified via fractional distillation under reduced pressure .

Q. Q2. How is purity assessed during synthesis?

A2. Purity is determined using HPLC (High-Performance Liquid Chromatography) with a reverse-phase C18 column and UV detection at 254 nm. Confirmation of structure is achieved through ¹H/¹³C NMR and FT-IR spectroscopy , with characteristic peaks for sulfinyl chloride (S=O stretch at ~1150 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .

Safety and Handling

Q. Q3. What safety protocols are critical for handling this compound?

A3. Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Emergency Measures: Immediate rinsing with water for eye/skin contact and contacting a poison control center. Refer to GHS Danger classifications (H314: Causes severe skin burns) .

Q. Q4. How should waste containing this compound be disposed of?

A4. Neutralize with a cold sodium bicarbonate solution (10% w/v) in a fume hood, followed by incineration in a certified hazardous waste facility. Avoid aqueous disposal due to hydrolysis risks .

Characterization and Analysis

Q. Q5. What spectroscopic techniques are used to confirm its structure?

A5.

- NMR: ¹H NMR shows aromatic protons as a doublet (δ 7.5–8.0 ppm) and deshielded sulfinyl group. ¹³C NMR confirms the sulfinyl carbon at δ 55–60 ppm.

- Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 193 [M+H]⁺ and fragment ions at m/z 157 (loss of HCl) .

Advanced Reactivity

Q. Q6. How does this compound participate in nucleophilic substitution reactions?

A6. The sulfinyl chloride acts as an electrophile, reacting with amines (e.g., aniline) to form sulfinamides. Kinetic studies show second-order dependence on amine concentration, with activation energy (~45 kJ/mol) calculated via Arrhenius plots. Competing hydrolysis is minimized by using aprotic solvents (e.g., THF) .

Q. Q7. What competing side reactions occur during its synthesis?

A7. Over-chlorination can yield the sulfonyl chloride derivative (2-Chlorobenzenesulfonyl chloride). This is mitigated by controlling stoichiometry (1:1 molar ratio of precursor to PCl₅) and reaction time (<2 hours). GC-MS monitors byproduct formation .

Computational and Mechanistic Studies

Q. Q8. Are there computational models to predict its reactivity?

A8. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model the electrophilic sulfur center. The LUMO energy (-1.8 eV) correlates with reactivity toward nucleophiles. Solvent effects (e.g., dielectric constant of THF) are incorporated via PCM (Polarizable Continuum Model) .

Q. Q9. How does steric hindrance affect its reactions with bulky nucleophiles?

A9. Steric effects reduce reaction rates. For example, reaction with tert-butylamine proceeds at 50% the rate of methylamine. Hammett plots (σ⁺ = 0.78) confirm the electron-withdrawing effect of the sulfinyl group .

Applications in Organic Synthesis

Q. Q10. What role does this compound play in synthesizing sulfoxides?

A10. It is a key intermediate for chiral sulfoxides via asymmetric oxidation. Using (-)-sparteine as a catalyst, enantiomeric excess (ee) >90% is achieved. The sulfoxide products are characterized by HPLC with a chiral column (OD-H, hexane:isopropanol 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.